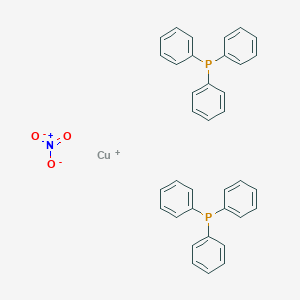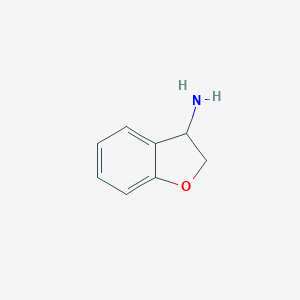
2,3-Dihydro-benzofuran-3-ylamine
Descripción general
Descripción
2,3-Dihydro-benzofuran-3-ylamine is a compound of interest in synthetic organic chemistry, particularly for its potential applications in creating biologically active molecules and materials with unique photophysical properties. The research focuses on the synthesis, structural characterization, and evaluation of its properties and reactivity.
Synthesis Analysis
The synthesis of benzofuran derivatives involves various strategies, including gold(III)-catalyzed tandem reactions and palladium-catalyzed processes. For instance, Liu et al. (2010) developed a highly regioselective protocol for synthesizing 3-carbonylated benzofuran derivatives using gold(III)-catalyzed reactions, which showcases the versatility of benzofuran synthesis (Liu, Qian, Lou, & Xu, 2010). Gabriele et al. (2007) also explored a synthesis method for 2-benzofuran-2-ylacetamides through sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization, highlighting the compound's synthetic accessibility (Gabriele, Mancuso, Salerno, & Costa, 2007).
Molecular Structure Analysis
The molecular structure and conformation of benzofuran derivatives have been studied using various spectroscopic methods and crystallography. Then et al. (2017) conducted a study on benzofuran compounds, elucidating their crystal structure and molecular conformation through X-ray diffraction and Hirshfeld surface analysis, which demonstrated the compound's geometrical and intermolecular characteristics (Then, Kumar, Kwong, Mah, Loh, Quah, Win, & Chandraju, 2017).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including [3+2] couplings, which have been utilized to synthesize complex structures such as 3-thioether-substituted dihydrofuro[2,3-b]benzofurans, as demonstrated by Qiu et al. (2023). This showcases the compound's reactivity and potential for generating diverse molecular architectures (Qiu, Wang, Zhao, Zeng, Zhang, Zhu, Zhang, & Shao, 2023).
Physical Properties Analysis
The physical properties, including photophysical characteristics, of benzofuran derivatives, are of great interest. Galvani et al. (2017) reported on the synthesis and photophysical study of 3-(benzofuran-2-yl)-2H-coumarins, highlighting the influence of structural modifications on their optical properties (Galvani, Reddy, Beauvineau, Ghermani, Mahuteau-Betzer, Alami, & Messaoudi, 2017).
Chemical Properties Analysis
Investigations into the chemical properties of benzofuran derivatives, such as their antimicrobial and antioxidant activities, have been conducted. Rangaswamy et al. (2017) synthesized a new class of benzofuran-pyrazole scaffolds and evaluated their antimicrobial and antioxidant activities, indicating the compound's potential in medicinal chemistry applications (Rangaswamy, Kumar, Harini, & Naik, 2017).
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCGAGSBVAGXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911400 | |
| Record name | 2,3-Dihydro-1-benzofuran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-benzofuran-3-ylamine | |
CAS RN |
109926-35-4 | |
| Record name | 2,3-Dihydro-1-benzofuran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


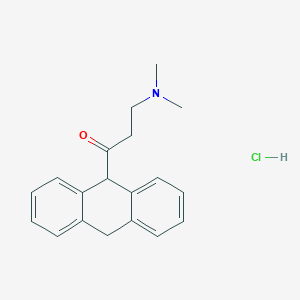
![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
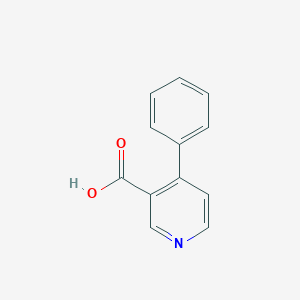
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)

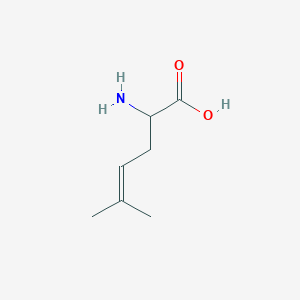


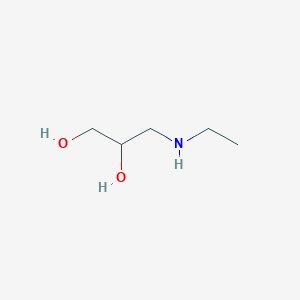
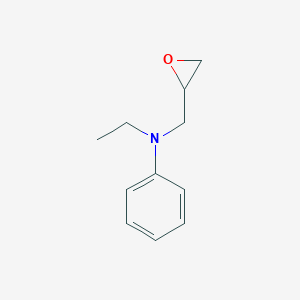

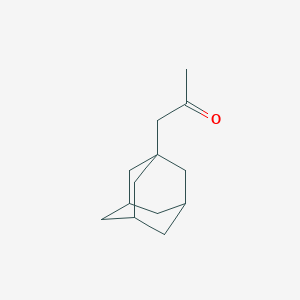
![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
